1,3-dimethyl-6-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-DIMETHYL-6-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that features both indole and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-6-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves the condensation of an indole derivative with a pyrimidine derivative under specific reaction conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-6-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydrazine derivatives.
Scientific Research Applications
1,3-DIMETHYL-6-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The indole moiety is known to interact with various biological targets, including kinases and receptors, while the pyrimidine moiety can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyrimidine derivatives: Compounds with similar pyrimidine moieties, such as cytosine and thymine.
Uniqueness
1,3-DIMETHYL-6-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combined indole and pyrimidine structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H13N5O3 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
6-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13N5O3/c1-18-10(7-11(20)19(2)14(18)22)16-17-12-8-5-3-4-6-9(8)15-13(12)21/h3-7,15,21H,1-2H3 |
InChI Key |
BVEDMEWQALNEJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
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